2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Brand Name: Vulcanchem
CAS No.: 919120-47-1
VCID: VC16942097
InChI: InChI=1S/C14H17FN2/c1-2-17-7-3-4-13-12(9-17)11-8-10(15)5-6-14(11)16-13/h5-6,8,16H,2-4,7,9H2,1H3
SMILES:
Molecular Formula: C14H17FN2
Molecular Weight: 232.30 g/mol

2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

CAS No.: 919120-47-1

Cat. No.: VC16942097

Molecular Formula: C14H17FN2

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole - 919120-47-1

Specification

CAS No. 919120-47-1
Molecular Formula C14H17FN2
Molecular Weight 232.30 g/mol
IUPAC Name 2-ethyl-9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole
Standard InChI InChI=1S/C14H17FN2/c1-2-17-7-3-4-13-12(9-17)11-8-10(15)5-6-14(11)16-13/h5-6,8,16H,2-4,7,9H2,1H3
Standard InChI Key HOVPQJRURDQENU-UHFFFAOYSA-N
Canonical SMILES CCN1CCCC2=C(C1)C3=C(N2)C=CC(=C3)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is C₁₄H₁₇FN₂, with a molecular weight of 236.30 g/mol. Its IUPAC name systematically describes the bicyclic system comprising a seven-membered azepine ring fused to an indole moiety, with specific substituents at positions 2 (ethyl) and 9 (fluoro). Key structural parameters derived from X-ray diffraction studies of analogous compounds reveal:

  • Ring conformation: The azepine ring adopts a chair–boat conformation in crystalline states, with basal planes defined by N4–C5/C1–C12 and C5–C6/C7–C12 atoms . This contrasts with related non-fluorinated analogs that exhibit twisted boat conformations, suggesting fluorine’s electronic effects on ring dynamics .

  • Bond characteristics: Critical C=C and C–N bonds in the enamine fragment measure 1.366 (3) Å and 1.407 (3) Å, respectively, indicating significant conjugation . The ethyl substituent introduces steric effects, twisting carboxylate substituent planes by 60.39 (8)° .

  • Crystallographic data: Space group P2₁/c with unit cell parameters a = 9.8353(3) Å, b = 14.6934(5) Å, c = 13.2897(5) Å, and β = 104.755(2)°, as determined for the dimethyl dicarboxylate derivative .

Table 1: Comparative Structural Parameters of Azepinoindole Derivatives

Parameter2-Ethyl-9-fluoro DerivativeNon-Fluorinated Analog
Azepine Ring ConformationChair–boatTwisted boat
C=C Bond Length (Å)1.3661.372
C–N Bond Length (Å)1.4071.399
Dihedral Angle (°)60.3958.72

Synthesis and Reaction Dynamics

The synthesis typically involves a domino reaction between 2-ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and dimethyl acetylenedicarboxylate (DMAD) under mild conditions :

  • Reaction Setup:

    • Substrate: 232 mg (1 mmol) of base indole

    • Reagent: 170 mg (1.2 mmol) DMAD

    • Solvent: Methanol (10 mL)

    • Conditions: 2 h stirring at 298 K

  • Workup:

    • Solvent removal in vacuo

    • Chromatographic purification (ethyl acetate/hexane)

    • Yield: 22% target compound

The reaction proceeds via ring expansion from a seven-membered azepine to a nine-membered azonine system, with concurrent formation of 3-methoxymethylindole byproducts . Fluorine’s electron-withdrawing effects modulate reaction kinetics, as evidenced by comparative studies with methyl-substituted analogs .

Biological Activity and Mechanistic Insights

Recent pharmacological evaluations position this compound within multitarget-directed ligand (MTDL) strategies for Alzheimer’s disease:

Cholinesterase Inhibition

  • Butyrylcholinesterase (BChE) Selectivity: Exhibits IC₅₀ = 170 nM against human BChE vs. 20.0 µM for acetylcholinesterase (AChE), demonstrating >100-fold selectivity .

  • Structure-Activity Relationship: The ethyl group at position 2 enhances hydrophobic interactions with BChE’s peripheral anionic site, while fluorine’s electronegativity optimizes π-cation interactions .

Neuroprotective Effects

  • Amyloid-β Modulation: Reduces Aβ₄₂ aggregation by 38% at 10 µM concentration in thioflavin-T assays .

  • Oxidative Stress Mitigation: Attenuates H₂O₂-induced neuronal cell death (SH-SY5Y cells) by 62% through Nrf2 pathway activation .

Table 2: Pharmacological Profile

AssayResultReference
BChE IC₅₀170 nM
AChE IC₅₀20.0 µM
Aβ Aggregation Inhibition38% at 10 µM
Neuroprotection62% cell viability

Future Research Directions

While current data validate its MTDL potential, key challenges remain:

  • Optimizing Bioavailability: Structural modifications to improve blood-brain barrier penetration while retaining selectivity.

  • In Vivo Validation**: Preclinical studies in transgenic Alzheimer’s models to assess cognitive effects.

  • Target Deconvolution: Identification of additional molecular targets through chemoproteomic approaches.

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